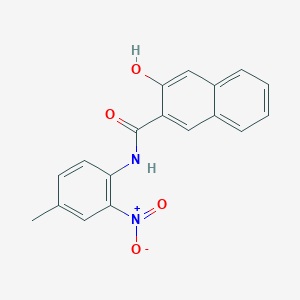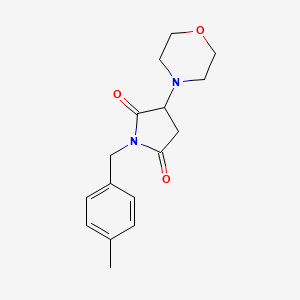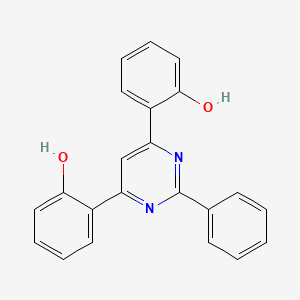
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide is a chemical compound that has drawn the attention of scientific researchers due to its potential applications in various fields. This compound is also known as MNHN and has a molecular formula of C17H13N2O4.
作用機序
The mechanism of action of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and Alzheimer's disease. MNHN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. MNHN has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide has various biochemical and physiological effects. MNHN has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer. MNHN has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, improving cognitive function. Additionally, MNHN has been shown to have anti-inflammatory properties, which can be beneficial for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide in lab experiments is its potential application in cancer and Alzheimer's disease research. MNHN has been shown to have anti-cancer and anti-Alzheimer's disease properties, which can be beneficial for the development of new treatments for these diseases. One of the limitations of using MNHN in lab experiments is its potential toxicity. MNHN has been shown to be toxic to some cell types, which can limit its application in certain experiments.
将来の方向性
There are several future directions for the research on 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide. One of the future directions is the development of new treatments for cancer and Alzheimer's disease using MNHN. Another future direction is the study of the potential toxicity of MNHN and the development of new methods to reduce its toxicity. Additionally, further research can be done to explore the potential applications of MNHN in other fields of scientific research, such as immunology and microbiology.
Conclusion:
In conclusion, 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide is a chemical compound that has potential applications in various fields of scientific research. MNHN has been studied for its anti-cancer and anti-Alzheimer's disease properties, as well as its potential application in other fields of research. While MNHN has advantages in lab experiments, such as its potential application in cancer and Alzheimer's disease research, it also has limitations, such as its potential toxicity. Further research is needed to explore the potential applications of MNHN and to develop new treatments for cancer and Alzheimer's disease using this compound.
合成法
The synthesis of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with 4-methyl-2-nitroaniline to form the intermediate product, 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide. The final product is obtained by the reduction of the intermediate product using sodium borohydride.
科学的研究の応用
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide has been studied for its potential application in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MNHN has anti-cancer properties and can induce apoptosis in cancer cells. MNHN has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
特性
IUPAC Name |
3-hydroxy-N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-6-7-15(16(8-11)20(23)24)19-18(22)14-9-12-4-2-3-5-13(12)10-17(14)21/h2-10,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJTPCVCUXGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-carboxamide, 3-hydroxy-N-(4-methyl-2-nitrophenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)